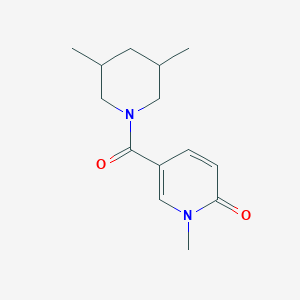
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a small molecule that has gained attention for its potential use in cancer treatment. This molecule was first discovered in the 1980s and has since undergone extensive research to understand its mechanism of action and potential applications.
Mécanisme D'action
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one works by activating the STING pathway, which is involved in the immune response to viral infections. When 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is administered to cancer cells, it activates the STING pathway, leading to the production of interferons and other immune system molecules. These molecules then trigger an immune response that targets and destroys cancer cells.
Biochemical and Physiological Effects:
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have a number of biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered to cells in vitro or to animals in vivo. However, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations as well. It has a short half-life in the body, meaning it must be administered frequently to maintain therapeutic levels. Additionally, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have some toxicity in animal studies, which could limit its use in humans.
Orientations Futures
There are several potential future directions for research on 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one may also have potential for use in other diseases that involve immune system dysfunction, such as autoimmune disorders. Further research is needed to fully understand the potential applications of 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and to develop safe and effective treatments based on this molecule.
Méthodes De Synthèse
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with various reagents. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to induce a strong immune response in tumors, leading to the destruction of cancer cells. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that supply tumors with nutrients.
Propriétés
IUPAC Name |
5-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-16(7-10)14(18)12-4-5-13(17)15(3)9-12/h4-5,9-11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKFJBJFDKNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)

![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)